molecular formula C19H19N3O4 B7147194 N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide

N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Cat. No.: B7147194
M. Wt: 353.4 g/mol
InChI Key: SZUSMIOTSHARNB-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core linked to a methoxyphenyl group and an imidazolidinyl moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-19(17(24)21-18(25)22-19)14-7-4-6-13(10-14)16(23)20-11-12-5-3-8-15(9-12)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUSMIOTSHARNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzylamine with 4-methyl-2,5-dioxoimidazolidine-4-carboxylic acid, followed by acylation with benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring structure.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidinyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide
  • N-[(3-hydroxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide

Uniqueness

N-[(3-methoxyphenyl)methyl]-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

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